molecular formula C12H17Cl2N B8445997 N-(3,4-Dichlorophenethyl)butan-1-amine

N-(3,4-Dichlorophenethyl)butan-1-amine

Cat. No. B8445997
M. Wt: 246.17 g/mol
InChI Key: RMSDCPNGIKMISG-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 2-(3,4-dichlorophenyl)ethanamine (1.27 g, 6.68 mmol) and butyraldehyde (600 μL, 6.68 mmol) were converted to the title compound (390 mg, 24%). 1H NMR (CDCl3) δ 7.37 (d, J=8.1 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 7.06 (dd, J=2.1, 8.3 Hz, 1H), 2.97-2.90 (m, 2H), 2.88-2.81 (m, 2H), 2.75-2.66 (m, 2H), 1.53 (quin, J=7.5 Hz, 2H), 1.34 (qd, J=7.4, 15.0 Hz, 2H), 0.92 (t, J=7.3 Hz, 3H); MS(ESI+) m/z 246.1 (M+H)+.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[CH:12](=O)[CH2:13][CH2:14][CH3:15]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CCN
Name
Quantity
600 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CCNCCCC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.